5-Bromo-7-(trifluoromethoxy)-1H-indole
Description
5-Bromo-7-(trifluoromethoxy)-1H-indole (CAS 1779124-14-9) is a halogenated indole derivative with the molecular formula C₉H₅BrF₃NO and a molecular weight of 280.04 g/mol . Its structure features a bromine atom at position 5 and a trifluoromethoxy (-OCF₃) group at position 7 of the indole scaffold. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound’s metabolic stability and lipophilicity, which are advantageous in medicinal chemistry and materials science. This compound is typically stored under dry conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
5-bromo-7-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-6-3-5-1-2-14-8(5)7(4-6)15-9(11,12)13/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDJCWPXSUDLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethoxy)-1H-indole typically involves the bromination of 7-(trifluoromethoxy)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the indole ring.
Industrial Production Methods: For large-scale production, the synthesis process can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-7-(trifluoromethoxy)-1H-indole can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are often used for these transformations.
Reduction Reactions: The compound can be reduced to form different reduced derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for such reductions.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Grignard Reagents: Used for nucleophilic substitution reactions.
Potassium Permanganate: Used for oxidation reactions.
Palladium on Carbon (Pd/C): Used for reduction reactions.
Major Products Formed:
Substituted Indoles: Formed through substitution reactions.
Oxidized Indoles: Formed through oxidation reactions.
Reduced Indoles: Formed through reduction reactions.
Scientific Research Applications
Chemistry: 5-Bromo-7-(trifluoromethoxy)-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It is being investigated for its potential to inhibit specific enzymes and pathways involved in disease processes.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Indoles: Substituent Effects
5-Bromo-7-chloro-1H-indole (CAS 180623-89-6)
- Molecular Formula : C₈H₅BrClN
- Molecular Weight : 246.49 g/mol
- Key Differences : Replaces the trifluoromethoxy group with a chlorine atom at position 7.
- Reactivity : Chlorine’s smaller size and lower electronegativity compared to -OCF₃ make it more reactive in nucleophilic substitutions. This compound is utilized in cross-coupling reactions for synthesizing complex heterocycles .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
- Hazards : Requires precautions due to halogen-related toxicity .
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b)
- Molecular Formula : C₁₇H₁₃BrFN₂O
- Molecular Weight : 386.2 g/mol
- Key Differences : Contains a fluorine atom at position 7 and a carboxamide group at position 2.
- Reactivity : The fluorine atom enhances electronic properties, while the carboxamide group enables hydrogen bonding, influencing target binding in drug candidates.
- Applications : Investigated as a kinase inhibitor precursor .
Alkyl-Substituted Indoles: Steric and Electronic Modifications
5-Bromo-7-methyl-1H-indole (CAS 15936-81-9)
- Molecular Formula : C₉H₈BrN
- Molecular Weight : 210.07 g/mol
- Key Differences : A methyl group (-CH₃) at position 7 instead of -OCF₃.
- Properties : The methyl group introduces steric hindrance but lacks the electron-withdrawing effects of -OCF₃. This compound is often used as a building block in organic synthesis .
5-Bromo-1-methyl-1H-indole Derivatives
Functionalized Indoles: Triazole and Carboxylic Acid Derivatives
5-Bromo-3-(triazolyl)-1H-indole Derivatives
- Examples :
- Molecular Weights : ~385–427 g/mol.
- Key Differences : Triazole groups at position 3 introduce hydrogen-bonding capabilities.
- Applications : Antioxidant and neuroprotective agents in ischemia treatment .
5-Bromo-1H-indole-7-carboxylic Acid Derivatives
Structural Analogues with Diketone Moieties
5-Bromo-7-methyl-1H-indole-2,3-dione (CAS 77395-10-9)
- Molecular Formula: C₉H₆BrNO₂
- Molecular Weight : 240.05 g/mol
- Key Differences : Diketone groups at positions 2 and 3 modify electronic properties and reactivity.
- Applications: Potential use in dye synthesis and coordination chemistry .
Comparative Analysis Table
Biological Activity
5-Bromo-7-(trifluoromethoxy)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- CAS Number : 1779128-10-7
- Molecular Formula : C₉H₅BrF₃NO
- Molecular Weight : 280.04 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
- IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects. For instance, it was effective against MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM .
The mechanism of action of this compound appears to involve:
- Tubulin Interaction : Similar to other indole derivatives, it may destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This was evidenced by flow cytometry results showing G2/M phase arrest in treated MCF-7 cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell signaling pathways, thereby reducing tumor growth and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including multidrug-resistant strains.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several indole derivatives, including this compound. The results are summarized in the following table:
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | <100 | <200 |
| Escherichia coli | <100 | <200 | |
| Klebsiella pneumoniae | <100 | <200 |
These findings suggest that the compound could be further explored for its potential as an antimicrobial agent, particularly against resistant bacterial strains .
Research Findings and Implications
The biological activities of this compound extend beyond anticancer and antimicrobial effects. Its unique structure allows for interactions with various biological targets, making it a versatile candidate for drug development.
Potential Therapeutic Applications
- Cancer Treatment : Given its antiproliferative effects, further investigation into its use as an anticancer agent is warranted.
- Antimicrobial Therapy : The compound's activity against resistant bacterial strains highlights its potential role in addressing antibiotic resistance.
- Neurological Disorders : Preliminary studies suggest possible applications in treating neurological disorders due to its interaction with neurotransmitter receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
